molecular formula C12H9N3S B12116031 Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- CAS No. 62638-73-7

Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-

Cat. No.: B12116031
CAS No.: 62638-73-7
M. Wt: 227.29 g/mol
InChI Key: UJCNKYFPVLVTIO-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- involves its interaction with specific molecular targets. For instance, its inhibitory effect on phosphoinositide 3-kinase is due to its ability to bind to the kinase’s active site, preventing the phosphorylation of downstream targets . This interaction disrupts key signaling pathways involved in cell growth and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- stands out due to its specific structural configuration, which imparts unique electronic properties and reactivity

Properties

CAS No.

62638-73-7

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

N-phenyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)14-12-15-10-8-13-7-6-11(10)16-12/h1-8H,(H,14,15)

InChI Key

UJCNKYFPVLVTIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=CN=C3

Origin of Product

United States

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